Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester
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Overview
Description
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester is a chemical compound known for its unique structure and properties It is an ester derivative of sulfuric acid, featuring a phenylaminoethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester typically involves the reaction of sulfuric acid with 2-(2-phenylaminoethanesulfonyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure ester .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield sulfuric acid and 2-(2-phenylaminoethanesulfonyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylamino group can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields sulfuric acid and 2-(2-phenylaminoethanesulfonyl)ethanol, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester has several scientific research applications:
Mechanism of Action
The mechanism of action of sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester involves its interaction with molecular targets through its ester and phenylamino groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may act as a precursor to active intermediates that exert their effects through specific pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfuric acid mono-[2-(2-aminoethanesulfonyl)ethyl] ester: Similar in structure but with an amino group instead of a phenylamino group.
Sulfuric acid mono-[2-(2-hydroxyethanesulfonyl)ethyl] ester: Features a hydroxy group instead of a phenylamino group.
Uniqueness
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester is unique due to its phenylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .
Properties
CAS No. |
153596-52-2 |
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Molecular Formula |
C10H15NO6S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(2-anilinoethylsulfonyl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C10H15NO6S2/c12-18(13,9-7-17-19(14,15)16)8-6-11-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15,16) |
InChI Key |
PTQMVTWYHWFMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCS(=O)(=O)CCOS(=O)(=O)O |
Origin of Product |
United States |
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